
Daidzein-d6
Overview
Description
Daidzein-d6: is a deuterium-labeled derivative of daidzein, a naturally occurring isoflavone found primarily in soybeans and other legumes. The deuterium labeling involves replacing hydrogen atoms with deuterium, a stable isotope of hydrogen. This modification is often used in scientific research to study the pharmacokinetics and metabolic pathways of compounds. Daidzein itself is known for its various biological activities, including acting as a phytoestrogen, which mimics the effects of estrogen in the body .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Daidzein-d6 typically involves the deuteration of daidzein. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction is usually carried out under mild conditions to ensure selective deuteration without affecting the core structure of daidzein .
Industrial Production Methods
Industrial production of this compound may involve large-scale deuteration processes using specialized reactors designed to handle deuterium gas. The process is optimized to achieve high yields and purity of the deuterated product. The use of deep eutectic solvents (DESs) has also been explored to enhance the efficiency and eco-friendliness of the production process .
Chemical Reactions Analysis
Types of Reactions
Daidzein-d6 undergoes various chemical reactions similar to its non-deuterated counterpart. These include:
Oxidation: this compound can be oxidized to form various quinone derivatives.
Reduction: It can be reduced to form dihydrothis compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are commonly used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., hydroxide ions) are used under controlled conditions.
Major Products
The major products formed from these reactions include various hydroxylated, methoxylated, and halogenated derivatives of this compound .
Scientific Research Applications
Pharmacokinetic Studies
Daidzein-d6 as a Tracer Molecule
The primary application of this compound lies in pharmacokinetic studies. The isotopic labeling enables researchers to trace the metabolism and bioavailability of daidzein within biological systems. Key benefits include:
- Enhanced Stability : The presence of deuterium improves the stability of the compound, allowing for more accurate measurements.
- Metabolic Tracking : Researchers can monitor the absorption, distribution, metabolism, and excretion (ADME) of this compound in vivo and in vitro settings.
Endocrinology
Potential Therapeutic Applications
This compound exhibits several endocrine-related applications due to its structural similarity to estrogen:
- Antidiabetic Effects : Studies have shown that daidzein can improve glucose homeostasis and exhibit antihyperglycemic effects in diabetic models. It influences AMPK phosphorylation and GLUT4 translocation, positioning it as a candidate for Type 2 diabetes management.
- Bone Health : this compound has been linked to improved bone metabolism by increasing the osteoprotegerin/receptor activator of nuclear factor kappa-B ligand (RANKL) ratio, indicating potential benefits in treating osteoporosis.
Neurology
Neuroprotective Properties
Recent studies suggest that daidzein may have neurotrophic effects:
- Neural Regeneration : Daidzein promotes axonal outgrowth and growth cone formation through specific signaling pathways (ERβ/PKCα/GAP-43), indicating potential applications in neurodegenerative disease treatment.
- Cognitive Function : The compound's ability to influence neurogenesis suggests further exploration into its cognitive-enhancing properties.
Oncology
Anticancer Mechanisms
This compound has demonstrated promising anticancer properties:
- Cell Cycle Regulation : It induces cell cycle arrest at G1 and G2/M phases in breast cancer cells and triggers apoptosis through mitochondrial pathways in hepatic cancer cells.
- Estrogen Receptor Modulation : Daidzein-sulfate metabolites modulate estrogen receptor-beta (ERβ) activity, enhancing antiproliferative effects in various cancer cell lines.
Immunology
Anti-inflammatory Effects
This compound's anti-inflammatory properties are significant:
- Macrophage Activity : It suppresses pro-inflammatory mediators such as nitric oxide (NO) and interleukin-6 (IL-6) through inhibition of NF-κB and STAT1 pathways. This suggests therapeutic potential for inflammatory diseases.
- Periodontal Health : Research indicates that daidzein may be beneficial for periodontal disease management due to its anti-inflammatory effects.
Comparative Analysis with Other Isoflavones
The following table summarizes the structural similarities and unique features of this compound compared to other isoflavones:
Compound | Structure | Unique Features |
---|---|---|
Daidzein | C₁₅H₁₀O₄ | Non-deuterated form; widely studied for estrogenic activity. |
Genistein | C₁₅H₁₀O₄ | Stronger estrogenic activity than daidzein. |
Glycitein | C₁₅H₁₂O₄ | Contains a methoxy group; different biological activities compared to daidzein. |
Equol | C₁₃H₁₂O₄ | Metabolite of daidzein; exhibits potent estrogenic activity. |
Mechanism of Action
Daidzein-d6 exerts its effects primarily through its interaction with estrogen receptors, mimicking the action of estrogen. It activates pathways such as PI3K/Akt/mTOR and promotes the expression of neurotrophic factors like brain-derived neurotrophic factor (BDNF). Additionally, it modulates inflammatory and antioxidant signaling pathways, contributing to its neuroprotective and anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Genistein: Another isoflavone found in soybeans with similar estrogenic activity.
Glycitein: A less common isoflavone with similar biological activities.
Equol: A metabolite of daidzein with potent estrogenic activity.
Uniqueness
Daidzein-d6 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The deuterium atoms make it easier to trace and study the compound’s metabolic fate and pharmacokinetics compared to its non-deuterated counterparts .
Biological Activity
Daidzein-d6 is a deuterated analogue of daidzein, a naturally occurring isoflavone predominantly found in soybeans. This compound exhibits a range of biological activities, primarily due to its structural similarity to mammalian estrogens. This article explores the biological activity of this compound, focusing on its estrogenic effects, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C15H10D6O4
- Molar Mass : 228.29 g/mol
Estrogenic Activity
This compound functions as a phytoestrogen, interacting with estrogen receptors (ERs) and influencing various physiological processes. Research indicates that daidzein and its derivatives can act as both agonists and antagonists of ERs, depending on their concentration and the cellular context.
- Estrogen Receptor Binding : this compound competes with estradiol for binding to ERs, which can lead to either stimulation or inhibition of estrogenic signaling pathways.
- Signal Transduction Pathways : Studies have demonstrated that this compound may activate several signaling pathways, including:
- Epidermal Growth Factor Receptor (EGFR) : Involved in cell proliferation and survival.
- Transforming Growth Factor (TGF) Signaling : Modulates cellular responses to growth factors.
Research Findings
Recent studies have provided insights into the biological activities of this compound:
- In Vitro Studies : A study assessed the antiestrogenic properties of this compound by measuring luciferase activity in MCF-7 breast cancer cells treated with estradiol and various daidzein analogues. Results indicated that at higher concentrations (25 μM), this compound exhibited significant antiestrogenic activity compared to other analogues .
- Case Study on Safety Concentrations : A risk assessment study determined that the highest safe concentration for daidzein in cosmetic formulations is 0.1%, based on its estrogenic activity measured through an ERα assay .
Comparative Biological Activities
The following table summarizes the biological activities of this compound compared to its parent compound, daidzein:
Activity Type | Daidzein | This compound |
---|---|---|
Estrogenic Activity | Agonist/Antagonist | Agonist/Antagonist |
Antioxidant Activity | Moderate | Moderate |
Anti-inflammatory | Yes | Yes |
Apoptosis Regulation | Yes | Yes |
Therapeutic Implications
This compound has potential therapeutic applications in various health conditions:
- Breast Cancer : Its dual role as an estrogen modulator may offer therapeutic benefits in hormone-dependent cancers.
- Menopausal Symptoms : Due to its estrogen-like effects, it may alleviate symptoms associated with menopause.
- Cardiovascular Health : Isoflavones like daidzein have been linked to improved cardiovascular health through their antioxidant properties.
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing and characterizing Daidzein-d6 in academic laboratories?
- Methodological Answer : Synthesis typically involves deuteration of daidzein via hydrogen-deuterium exchange under controlled acidic or basic conditions. Characterization requires nuclear magnetic resonance (NMR) spectroscopy (e.g., , , and ) to confirm isotopic substitution and high-resolution mass spectrometry (HRMS) for molecular weight validation. Purity (>98%) should be verified via HPLC with UV detection at 254 nm, following protocols for deuterated isoflavones .
Q. How can researchers validate the stability of this compound under various experimental conditions (e.g., pH, temperature)?
- Methodological Answer : Design accelerated stability studies using factorial experiments: expose this compound to pH gradients (2–9) and temperatures (4°C to 37°C) over 14 days. Monitor degradation via LC-MS and compare deuterium retention rates against non-deuterated controls. Use kinetic modeling (e.g., Arrhenius equations) to extrapolate long-term stability .
Q. What are the best practices for using this compound as an internal standard in quantitative LC-MS/MS assays?
- Methodological Answer : Optimize matrix-matched calibration curves with this compound to correct for ion suppression/enhancement. Validate linearity (R > 0.99), precision (CV < 15%), and recovery rates (80–120%) across biological matrices (plasma, urine). Cross-validate against non-deuterated daidzein to ensure isotopic fidelity under fragmentation conditions .
Advanced Research Questions
Q. How can isotopic effects of deuterium in this compound influence pharmacokinetic (PK) studies, and how should researchers mitigate these biases?
- Methodological Answer : Deuterium may alter metabolic stability via the kinetic isotope effect (KIE), particularly in CYP450-mediated oxidation. To mitigate bias:
- Compare metabolic half-lives of this compound and non-deuterated daidzein in vitro (e.g., liver microsomes).
- Adjust PK models to account for deuterium-induced shifts in clearance rates.
- Use compartmental modeling to isolate isotopic effects from matrix interactions .
Q. What experimental design strategies resolve discrepancies in this compound’s reported estrogen receptor (ER) binding affinity across studies?
- Methodological Answer :
- Controlled Replication : Standardize ER-binding assays (e.g., competitive ELISA or fluorescence polarization) with uniform cell lines (e.g., MCF-7) and ligand concentrations.
- Data Harmonization : Apply meta-analysis to existing datasets, adjusting for variables like solvent polarity (DMSO vs. ethanol) and receptor isoform (ERα vs. ERβ).
- Structural Analysis : Use molecular docking simulations to assess deuterium’s steric effects on binding pockets .
Q. How should researchers design cross-disciplinary studies to investigate this compound’s dual role in cancer chemoprevention and endocrine disruption?
- Methodological Answer :
- Hypothesis Framework : Use PICO (Population: cancer cells/hormone-sensitive tissues; Intervention: this compound dosing; Comparison: non-deuterated daidzein; Outcome: proliferation/apoptosis markers).
- Multi-Omics Integration : Combine transcriptomics (RNA-seq) to identify ER-regulated pathways and metabolomics (LC-MS) to track deuterated metabolite profiles.
- Ethical Validation : Ensure dose-response models align with OECD guidelines for endocrine disruptor testing .
Q. What statistical approaches are recommended for analyzing contradictory data on this compound’s bioavailability in gut microbiota studies?
- Methodological Answer :
- Mixed-Effects Modeling : Account for inter-individual microbiota variability (e.g., Shannon diversity index as a random effect).
- Bayesian Inference : Quantify uncertainty in bioavailability estimates using Markov Chain Monte Carlo (MCMC) methods.
- Sensitivity Analysis : Test robustness of conclusions to outliers (e.g., Cook’s distance) and missing data .
Q. Methodological Resources
- Reproducibility : Follow Beilstein Journal’s experimental reporting standards for deuterated compounds .
- Data Contradiction : Apply Coursera’s qualitative framework for iterative data re-evaluation .
- Ethical Compliance : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine research questions .
Properties
IUPAC Name |
6,8-dideuterio-7-hydroxy-3-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)chromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O4/c16-10-3-1-9(2-4-10)13-8-19-14-7-11(17)5-6-12(14)15(13)18/h1-8,16-17H/i1D,2D,3D,4D,5D,7D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQSIJRDFPHDXIC-UMCLXPAOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=CC2=C(C(=C1O)[2H])OC=C(C2=O)C3=C(C(=C(C(=C3[2H])[2H])O)[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20442180 | |
Record name | Daidzein-d6 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20442180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
291759-05-2 | |
Record name | Daidzein-d6 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20442180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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